2,4,6-Tris(morpholino)-1,3,5-triazine

Description

Significance of the 1,3,5-Triazine (B166579) Scaffold in Contemporary Chemical Synthesis and Materials Science

The 1,3,5-triazine, or s-triazine, ring is a six-membered heterocyclic aromatic compound with the formula (HCN)₃. wikipedia.org This scaffold serves as a fundamental building block in a multitude of applications, ranging from organic synthesis to materials science. wikipedia.orgresearchgate.net Its derivatives are integral to the production of herbicides, polymer photostabilizers, and reactive dyes that covalently bond to materials like cellulose. wikipedia.orgnih.gov

In the field of materials science, the triazine core is a cornerstone for developing advanced materials. smolecule.com Its derivatives have been investigated for their potential in creating organic light-emitting diodes (OLEDs), solar cells, and photocatalysts. researchgate.netrsc.org The symmetrical and planar nature of the 1,3,5-triazine ring, coupled with its ability to be functionalized at three distinct positions, allows for the precise tuning of electronic and photophysical properties. wikipedia.orgnih.gov This has led to extensive research into triazine-based materials for applications such as fluorescent sensors, nonlinear optics, and even data storage. rsc.org Furthermore, the nitrogen atoms in the triazine ring provide sites for hydrogen bonding and coordination with metal ions, making it a valuable component in the construction of supramolecular assemblies and metal-organic frameworks. researchgate.net

Distinctive Structural Features of 2,4,6-Tris(morpholino)-1,3,5-triazine for Academic Inquiry

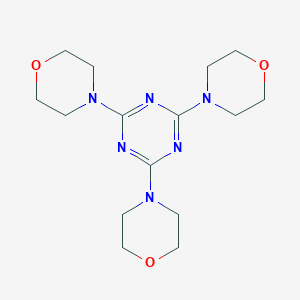

This compound is a symmetrical derivative where three morpholino groups are attached to the triazine ring. This substitution of the chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with morpholine (B109124) imparts unique physicochemical properties. The presence of the morpholino groups, which are electron-donating, significantly influences the electronic nature of the triazine core. This substitution also introduces steric hindrance, which can affect the reactivity of the molecule.

From a structural standpoint, the molecule typically adopts a planar geometry for the central triazine ring, with the morpholine rings often oriented perpendicular to this core, as confirmed by X-ray crystallography. The nitrogen and oxygen atoms within the morpholino substituents provide multiple potential coordination sites, enabling the compound to act as a polydentate ligand. This has been demonstrated in its ability to form complexes with metal ions like silver(I), creating polymeric networks. The unique spatial arrangement and electronic characteristics of this compound make it a subject of interest for studies in coordination chemistry and the design of novel functional materials. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₄N₆O₃ smolecule.comchemicalbook.com |

| Molecular Weight | 336.39 g/mol smolecule.comchemicalbook.com |

| Melting Point | 284-289 °C (decomposes) lookchem.com |

| Boiling Point | 571.7°C at 760 mmHg lookchem.com |

| Density | 1.298 g/cm³ lookchem.com |

| Appearance | White solid chemicalbook.com |

This table is interactive. Click on the headers to sort the data.

Evolution of Research Perspectives on Triazine-Based Systems and Their Derivatives

Research into 1,3,5-triazine-based systems has undergone a significant evolution. Initially, much of the focus was on their application in agriculture as herbicides and in the polymer industry. wikipedia.orgnih.gov However, the versatility of the triazine scaffold has led to a paradigm shift, with contemporary research exploring its potential in more advanced and specialized fields.

In recent years, there has been a surge of interest in the medicinal chemistry applications of triazine derivatives, with studies investigating their potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.netmdpi.commdpi.comnih.gov The ability to modify the substituents at the 2, 4, and 6 positions of the triazine ring allows for the fine-tuning of biological activity and the development of targeted therapeutic agents. nih.govrsc.org For instance, the introduction of morpholino groups has been a key strategy in the design of potent inhibitors for enzymes like PI3K and mTOR, which are implicated in cancer pathways. nih.gov

Furthermore, the field of materials science has seen a growing emphasis on the development of "smart" materials with tailored optical and electronic properties. rsc.org Triazine derivatives are at the forefront of this research, with studies focusing on their use in organic electronics, such as in thermally activated delayed fluorescence (TADF) materials for highly efficient OLEDs. researchgate.netrsc.org The unique structural and electronic features of compounds like this compound continue to fuel new research directions, including their use as ligands in catalysis and as building blocks for covalent organic polymers (COPs) with applications in photocatalysis and sensing. rsc.org

Table 2: Key Research Milestones in Triazine Chemistry

| Era | Key Research Focus | Notable Applications/Discoveries |

| Early-Mid 20th Century | Fundamental synthesis and characterization | Development of melamine (B1676169) resins, discovery of herbicidal properties (e.g., atrazine) wikipedia.org |

| Late 20th Century | Expansion into medicinal chemistry | Investigation of anticancer and antiviral properties of triazine derivatives nih.govmdpi.com |

| Early 21st Century | Advanced materials science applications | Development of triazine-based OLEDs, fluorescent sensors, and nonlinear optical materials researchgate.netrsc.org |

| Present | Supramolecular chemistry and nanotechnology | Design of covalent organic frameworks, molecular recognition systems, and targeted drug delivery vehicles researchgate.netrsc.org |

This table is interactive. Click on the headers to sort the data.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N6O3/c1-7-22-8-2-19(1)13-16-14(20-3-9-23-10-4-20)18-15(17-13)21-5-11-24-12-6-21/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKBOCAECRMABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167502 | |

| Record name | 2,4,6-Tris(morpholino)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803278 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16303-23-4 | |

| Record name | 2,4,6-Tri(morpholino)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16303-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tris(morpholino)-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016303234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC80863 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Tris(morpholino)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tris(morpholino)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-Tris(morpholino)-1,3,5-triazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62BE4YP783 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Classic Synthetic Pathways to 2,4,6-Tris(morpholino)-1,3,5-triazine

The synthesis of this compound is predominantly achieved through well-established synthetic protocols. These methods typically involve the use of a common precursor and are characterized by specific reaction conditions and control measures.

The most prevalent and practical method for synthesizing this compound involves the nucleophilic substitution of chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) ring with morpholine (B109124). chemicalbook.comresearchgate.netnih.gov Cyanuric chloride serves as a highly reactive and versatile platform for the introduction of various nucleophiles due to the electron-deficient nature of the triazine ring. mdpi.comrsc.org The reaction proceeds by the sequential replacement of the three chlorine atoms with morpholine units. nih.gov

The general reaction can be represented as: C₃N₃Cl₃ + 3 C₄H₉NO → C₁₅H₂₄N₆O₃ + 3 HCl

This reaction is typically carried out by treating cyanuric chloride with an excess of morpholine.

A key feature of the reaction between cyanuric chloride and nucleophiles is the ability to control the substitution in a stepwise manner. uc.ptresearchgate.net The reactivity of the chlorine atoms on the triazine ring decreases as more substituents are added. nih.govuc.ptmdpi.com This differential reactivity allows for the isolation of mono- and di-substituted intermediates by carefully controlling the reaction temperature. nih.gov The first substitution can occur at low temperatures (e.g., 0°C), the second at room temperature, and the third often requires heating. nih.gov This control is crucial for the synthesis of unsymmetrical triazine derivatives, although for the synthesis of the fully substituted this compound, forcing conditions are used to ensure complete reaction.

The choice of solvent plays a significant role in the outcome of the synthesis. Common solvents used for this reaction include acetone (B3395972) and dichloromethane. chemicalbook.comresearchgate.netclockss.org For instance, a reported procedure involves dissolving cyanuric chloride in acetone and then adding morpholine. chemicalbook.com The reaction mixture is initially cooled with ice and then the temperature is gradually raised to around 40°C. chemicalbook.com Dichloromethane is another solvent mentioned in the literature for similar reactions involving cyanuric chloride. clockss.orgsmolecule.com The solvent's role is to facilitate the dissolution of reactants and to help control the reaction temperature.

A comparative analysis of different synthetic methods is presented below:

| Parameter | Solution-Phase Synthesis | Solvent-Free Synthesis |

| Yield | High (e.g., 98%) chemicalbook.com | High (95–97%) |

| Purity | High (>99%) | High (>98.5%) |

| Reaction Time | Longer | Shorter (10–15 minutes) |

| Environmental Impact | Requires solvent management | Greener, but may have challenges in controlling HCl gas evolution |

| Industrial Applicability | Preferred for large-scale production due to reproducibility and temperature control | Suitable for batch processes with strict environmental regulations |

To neutralize the hydrochloric acid (HCl) generated during the nucleophilic substitution reaction, an amine base is often employed. smolecule.com Tertiary amines, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), are commonly used for this purpose. uc.ptnih.govsmolecule.com The base scavenges the HCl, preventing it from protonating the morpholine nucleophile and rendering it unreactive. In some procedures, an excess of morpholine itself can act as the base. nih.gov

Role of N-Methylmorpholine as a Reactant and Potential for Demethylation

An interesting observation is the reaction of cyanuric chloride with N-methylmorpholine. clockss.org Instead of acting as a simple base, N-methylmorpholine can react under reflux conditions, leading to the demethylation of the N-methyl group and the formation of this compound in quantitative yield. clockss.org This demethylation process represents an alternative pathway to the target compound, where N-methylmorpholine serves as both the morpholine source and a methylating agent for a transient species. clockss.orgwikipedia.orgnih.gov The use of N-methylmorpholine in conjunction with cyanuric chloride has also been explored in other synthetic transformations, such as the synthesis of 3-aryl coumarins. organic-chemistry.org

Advanced and Green Synthetic Approaches for Triazine Derivatives

In response to the growing need for environmentally responsible chemical manufacturing, several green synthetic methods have been developed for triazine derivatives. These approaches aim to reduce reaction times, minimize waste, and decrease reliance on hazardous solvents and reagents. researchgate.netnih.gov

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of tri-substituted 1,3,5-triazines. mdpi.com This technique often leads to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net For instance, the synthesis of various N2,N4,N6-tris(1H-pyrazolyl)-1,3,5-triazine-2,4,6-triamines has been successfully achieved by reacting pyrazolylamines with cyanuric chloride under microwave irradiation, often in solvent-free conditions. researchgate.net Similarly, triaryl cyanurates can be rapidly synthesized from cyanuric chloride and hydroxyaryl compounds in water using focused microwaves, resulting in excellent yields of pure products. researchgate.net This methodology avoids the need for metal catalysts, offering a cost-effective and eco-friendly protocol. mdpi.com

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green chemistry protocol. nih.govnih.gov Ultrasound-assisted synthesis can dramatically enhance reaction rates, offering an economical and efficient alternative to traditional methods. nih.gov A key advantage is the ability to conduct reactions in environmentally benign solvents like water. nih.gov For the synthesis of 1,3,5-triazine (B166579) derivatives, sonochemical methods have been shown to produce yields of over 75% in as little as five minutes. nih.gov One study highlighted that the sonochemical protocol was significantly "greener" than conventional heating. nih.gov This efficiency is also seen in the synthesis of other nitrogen-containing heterocycles, where ultrasound assistance reduced reaction times from hours to minutes and increased yields. nih.gov

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions offer numerous benefits, including reduced environmental impact, lower costs, and often simpler work-up procedures. The synthesis of 1,3,5-triazines has been successfully performed under solvent-free conditions using various techniques. researchgate.netresearchgate.net One approach involves the cyclotrimerization of nitriles catalyzed by silica-supported Lewis acids, which can be conducted with either conventional heating or microwave irradiation for faster results. researchgate.net Symmetrically and asymmetrically substituted triazines have also been prepared by reacting cyanuric chloride with pyrazolylamines under solvent-free microwave irradiation. researchgate.net

The following table provides a general comparison of these advanced synthetic methods against conventional approaches for triazine synthesis.

| Feature | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted |

| Reaction Time | Hours to days nih.gov | Minutes mdpi.com | Minutes nih.gov |

| Energy Input | High and sustained | Lower, targeted | Efficient energy transfer |

| Solvent Use | Often requires organic solvents | Can be solvent-free or use green solvents researchgate.netresearchgate.net | Often performed in aqueous media nih.gov |

| Typical Yields | Moderate to good nih.gov | Good to excellent researchgate.netresearchgate.net | Good to excellent nih.gov |

| Work-up | Can be complex | Often simplified mdpi.com | Generally simple |

This table presents generalized data compiled from multiple sources for illustrative purposes.

The use of heterogeneous, recyclable catalysts is a key aspect of sustainable chemistry. rsc.orgnih.gov Silica-supported Lewis acids have been developed as efficient, water-compatible, and reusable catalysts for various organic transformations. rsc.orgrsc.org These solid catalysts, such as silica-supported lanthanum or iron trifluoroacetate, offer advantages over traditional homogeneous Lewis acids, which are often moisture-sensitive, expensive, and difficult to recover. nih.govrsc.org The silica-supported versions are non-hygroscopic, stable, and can be easily separated from the reaction mixture and reused over several cycles. nih.govrsc.org Their application in the solvent-free synthesis of 1,3,5-triazines via nitrile cyclotrimerization demonstrates their utility as an environmentally benign alternative to more complex and contaminating lanthanide catalysts. researchgate.net

Performing organic synthesis in water instead of volatile organic solvents is a significant step towards greener processes. The development of water-stable Lewis acid catalysts has enabled many carbon-carbon bond-forming reactions to be carried out in aqueous media. iupac.org In the context of triazine synthesis, reactions are frequently conducted in aqueous suspensions, which simplifies the isolation of products as they often precipitate out of the solution. Furthermore, sonochemical methods are particularly well-suited for aqueous media, providing a rapid and efficient route to triazine derivatives without the need for organic solvents. nih.gov

Synthesis of Morpholino-Containing Triazine Intermediates and Derivatives

The synthesis of this compound proceeds via the stepwise nucleophilic substitution of the chlorine atoms of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reaction's progression is highly dependent on temperature, allowing for the isolation of mono-, di-, and tri-substituted intermediates. dtic.mil

The first substitution to create the key intermediate, 2,4-dichloro-6-morpholino-1,3,5-triazine (B187197), is typically achieved by reacting one equivalent of morpholine with cyanuric chloride in a solvent like ethyl acetate (B1210297) or acetone at a low temperature, around 0°C. guidechem.comchemicalbook.com This mono-substituted derivative is a versatile building block for creating asymmetrically substituted triazines. researchgate.net

Further reaction of 2,4-dichloro-6-morpholino-1,3,5-triazine with another nucleophile can yield a di-substituted product. researchgate.net To obtain the fully substituted this compound, cyanuric chloride is treated with at least three equivalents of morpholine. chemicalbook.com The reaction can be initiated at a low temperature and then gradually warmed to ensure the complete substitution of all three chlorine atoms, yielding the final product in high purity. chemicalbook.com One documented procedure involves reacting cyanuric chloride with morpholine in acetone, with the temperature raised to 40°C, affording the desired product in 98% yield. chemicalbook.com

The following table summarizes the stepwise synthesis of morpholino-triazines.

| Starting Material | Reagent (Equivalents) | Typical Conditions | Product |

| Cyanuric Chloride | Morpholine (1 eq.) | Acetone or Ethyl Acetate, 0-5°C guidechem.comchemicalbook.com | 2,4-Dichloro-6-morpholino-1,3,5-triazine guidechem.com |

| 2,4-Dichloro-6-morpholino-1,3,5-triazine | Aniline (1 eq.) | Not specified | N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)aniline researchgate.net |

| Cyanuric Chloride | Morpholine (3 eq.) | Acetone, 0°C to 40°C chemicalbook.com | This compound chemicalbook.com |

This table illustrates the general synthetic pathway based on available literature.

Preparation of 2,4-Dichloro-6-morpholino-1,3,5-triazine

The initial step in the synthesis of many trisubstituted triazines involves the formation of a dichloromorpholino intermediate. This is typically achieved through the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with one equivalent of morpholine. The reaction is carefully controlled to ensure monosubstitution.

The synthesis of 2,4-dichloro-6-morpholino-1,3,5-triazine can be carried out in solvents like ethyl acetate and tetrahydrofuran (B95107) at a low temperature of -2°C over a short reaction time of 15 minutes. guidechem.com This monosubstituted product serves as a crucial building block for further functionalization. guidechem.comresearchgate.net It is a white crystalline solid with the chemical formula C₇H₈Cl₂N₄O. guidechem.comchemscene.com This intermediate is utilized in various applications, including as a herbicide and in the synthesis of dyes and pharmaceuticals. guidechem.com

Table 1: Synthesis of 2,4-Dichloro-6-morpholino-1,3,5-triazine

| Reactants | Solvent | Temperature | Reaction Time | Product |

| Morpholine, 2,4,6-trichloro- guidechem.comchemicalbook.comacs.orgtriazine | Ethyl acetate, Tetrahydrofuran | -2 °C | 15 min | 2,4-Dichloro-6-morpholino-1,3,5-triazine |

Sequential Functionalization of Triazine Rings with Morpholine and Other Nucleophiles

The stepwise reactivity of the chlorine atoms on the triazine ring allows for the sequential introduction of different nucleophiles. nih.gov Each substitution of a chlorine atom deactivates the remaining chlorine sites, necessitating progressively harsher reaction conditions for subsequent substitutions. nih.gov The first substitution typically occurs at temperatures ranging from -20 to 5°C, the second from 18 to 35°C, and the third requires temperatures above 60°C. nih.gov

This controlled, stepwise approach enables the synthesis of unsymmetrical di- and tri-substituted 1,3,5-triazines containing a variety of functional groups. mdpi.comresearchgate.net For instance, after the initial reaction with morpholine to form 2,4-dichloro-6-morpholino-1,3,5-triazine, the remaining chlorine atoms can be displaced by other nucleophiles such as amines, thiols, or anilines. researchgate.netacs.org A variety of solvents can be used, including acetone, where the reaction with morpholine can be initiated at ice-cold temperatures and then gradually warmed to 40°C. chemicalbook.com This method has been used to produce this compound in high yields. chemicalbook.com

Formation of Bis-Morpholino Triazine Derivatives

The synthesis of bis-morpholino triazine derivatives is a key step in the development of various functional molecules. acs.orgnih.govnih.gov A common strategy involves the reaction of cyanuric chloride with two equivalents of morpholine in the presence of a base like triethylamine at 0°C. acs.org This results in the formation of a 2,4-bismorpholino-6-chloro-1,3,5-triazine intermediate in nearly quantitative yield. acs.org

This dichlorinated intermediate can then undergo further reactions, such as a Suzuki coupling with an aminophenylboronic acid pinacol (B44631) ester, to introduce a third, different substituent. acs.org This method has been successfully employed in the synthesis of a series of bis(morpholino-1,3,5-triazine) derivatives. acs.orgnih.gov These compounds have been investigated for their potential biological activities. acs.orgnih.govnih.gov

Table 2: Synthesis of a Bis-Morpholino Triazine Derivative

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Cyanuric chloride, Morpholine (2 equiv.) | Triethylamine, 0 °C | 2,4-bismorpholino-6-chloro-1,3,5-triazine |

| 2 | 2,4-bismorpholino-6-chloro-1,3,5-triazine, 4-aminophenylboronic acid pinacol ester | Suzuki coupling | 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline |

Mechanistic Studies of Triazine Formation and Functionalization

The formation of the 1,3,5-triazine ring itself is understood to occur through a condensation reaction, for example, between an amine and a carbonyl compound like formaldehyde. nih.govresearchgate.net The resulting unstable imine intermediate readily cyclizes to form the triazine ring. nih.govresearchgate.net The nature of the side chains on the final triazine is determined by the specific primary amine used in the synthesis. nih.govresearchgate.net

The functionalization of the triazine ring proceeds via a nucleophilic aromatic substitution mechanism. nih.gov The electron-withdrawing nature of the nitrogen atoms in the triazine ring makes the carbon atoms susceptible to nucleophilic attack. The substitution of each chlorine atom with an electron-donating group, such as a morpholino group, deactivates the remaining carbon-chlorine bonds towards further substitution. nih.govresearchgate.net This deactivation is the basis for the sequential and controlled functionalization of the triazine core. nih.gov Computational studies have been employed to thermodynamically validate the formation of triazine derivatives from their precursors. nih.govresearchgate.net Furthermore, mechanistic pathways for the ring-opening of triazine rings, influenced by the electronic nature of the functional groups attached, have been proposed. rsc.org

Coordination Chemistry of Morpholino Triazine Ligands

Design and Synthesis of Morpholino-Containing Triazine Ligands for Metal Complexation

The design of morpholino-containing triazine ligands is centered on the strategic functionalization of the 1,3,5-triazine (B166579) core. The nitrogen atoms within the triazine ring and the oxygen and nitrogen atoms of the morpholino substituents provide multiple potential coordination sites for metal ions. The electron-donating nature of the morpholino groups enhances the coordination capability of the triazine ring.

The most common and efficient method for synthesizing 2,4,6-tris(morpholino)-1,3,5-triazine is through the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). chemicalbook.com This reaction involves treating cyanuric chloride with an excess of morpholine (B109124). The process is typically performed in a suitable organic solvent, such as acetone (B3395972) or tetrahydrofuran (B95107). smolecule.comchemicalbook.com To facilitate the substitution and neutralize the hydrochloric acid byproduct, a base like triethylamine (B128534) or sodium bicarbonate may be used. smolecule.commdpi.com

The synthesis is often carried out under controlled temperature conditions. A general procedure involves dissolving cyanuric chloride in an ice-cooled solvent and then adding morpholine. chemicalbook.com The reaction temperature is subsequently raised and maintained until the starting material (cyanuric chloride) is fully consumed. chemicalbook.com The resulting product, this compound, can then be isolated as a solid precipitate by removing the solvent and washing with water. chemicalbook.com This synthetic route is known for its high yields, often reaching up to 98%. chemicalbook.com

| Reagents | Conditions | Product | Yield |

| Cyanuric chloride, Morpholine | Acetone, 40°C | This compound | ~98% |

| A summary of the synthesis of this compound. chemicalbook.com |

Complexation with d-Block Metal Ions (e.g., Zn(II), Cd(II), Co(II))

Morpholino-substituted triazine ligands have demonstrated a strong affinity for various d-block metal ions, including zinc(II), cadmium(II), and cobalt(II). mdpi.commdpi.com These metal ions are known for their flexible coordination geometries, allowing them to form complexes with diverse structures and coordination numbers. mdpi.com The complexation typically occurs by mixing a solution of the ligand with a solution of the corresponding metal salt, such as CdCl₂, ZnCl₂, or Co(ClO₄)₂·6H₂O. mdpi.commdpi.com

For instance, the reaction of a tridentate bis(morpholin-4-yl)-triazine derivative with zinc(II) and cadmium(II) chlorides in a mixture of ethanol (B145695) and water yields crystalline complexes. mdpi.com Slow evaporation of the solvent at room temperature has proven effective for growing single crystals suitable for structural analysis. mdpi.com Similarly, a cobalt(II) complex was successfully synthesized by the self-assembly of a bis-morpholino/benzoimidazole s-triazine ligand with cobalt(II) perchlorate (B79767) in an ethanolic solution, yielding a single-crystalline product. mdpi.com These examples highlight the role of the nitrogen atoms from the triazine and other appended groups (like hydrazone or benzoimidazole) as the primary coordination sites for the metal ions. mdpi.commdpi.com

Structural Elucidation of Metal-Triazine Complexes

The precise three-dimensional arrangement of atoms in metal-triazine complexes is determined using advanced analytical techniques, with single-crystal X-ray diffraction being the most definitive method.

For example, the structures of Zn(II) and Cd(II) complexes with a bis(morpholin-4-yl) triazine ligand (DMPT) were confirmed by X-ray crystallography. mdpi.com Both complexes were found to crystallize in the monoclinic crystal system with a P2₁/n space group. mdpi.com The analysis of a Co(II) complex with a different bis-morpholino ligand (BMBIT) also revealed a monoclinic crystal system and a P2₁/c space group. mdpi.com This level of structural detail is crucial for understanding the nature of the metal-ligand interactions. mdpi.commdpi.com

| Complex | Crystal System | Space Group | Unit Cell Parameters |

| [Cd(DMPT)Cl₂] | Monoclinic | P2₁/n | a = 14.1563(9) Å, b = 9.4389(6) Å, c = 16.5381(11) Å, β = 91.589(5)° |

| [Zn(DMPT)Cl₂] | Monoclinic | P2₁/n | a = 11.3735(14) Å, b = 13.8707(13) Å, c = 14.9956(16) Å, β = 111.646(2)° |

| Co(BMBIT)₂(H₂O)₄₂·H₂O | Monoclinic | P2₁/c | a = 22.21971(11) Å, b = 8.86743(4) Å, c = 24.38673(12) Å, β = 113.4401(6)° |

| Crystallographic data for selected d-block metal complexes with morpholino-triazine ligands. mdpi.commdpi.com |

The coordination number refers to the total number of donor atoms from the ligands that are directly bonded to the central metal ion. Morpholino-triazine ligands can exhibit various coordination modes, acting as monodentate, bidentate, or tridentate chelators depending on the specific ligand design and reaction conditions. mdpi.commdpi.com

In the [Cd(DMPT)Cl₂] and [Zn(DMPT)Cl₂] complexes, the DMPT ligand acts as a neutral tridentate NNN-chelate, coordinating to the metal ion through nitrogen atoms from the pyridine, hydrazone, and one of the s-triazine moieties. mdpi.com This results in a five-coordinate environment for both metal ions. mdpi.com The geometry around the Cd(II) ion is described as a distorted square pyramid, while the Zn(II) center adopts a highly distorted geometry intermediate between trigonal bipyramidal and square pyramidal. mdpi.com

In contrast, the Co(BMBIT)₂(H₂O)₄₂·H₂O complex displays a different coordination scenario. Here, two BMBIT ligands act as monodentate donors, coordinating to the Co(II) ion through a benzoimidazole nitrogen atom. mdpi.com The coordination sphere is completed by four water molecules, resulting in a six-coordinate, distorted octahedral geometry. mdpi.com

Theoretical and Computational Studies in Coordination Chemistry

Computational methods are increasingly used to complement experimental data, providing deeper insights into the forces that govern the assembly of molecules in the solid state.

Hirshfeld surface analysis is a computational technique used to visualize and quantify the various intermolecular interactions within a crystal structure. mdpi.commdpi.com This method allows for the decomposition of the crystal packing into contributions from different types of non-covalent contacts, such as hydrogen bonds (e.g., O···H, N···H) and other van der Waals forces (e.g., C···H, H···H). mdpi.commdpi.com

For the [Cd(DMPT)Cl₂] and [Zn(DMPT)Cl₂] complexes, Hirshfeld analysis indicated that H···H interactions are the most significant, contributing over 45% to the total intermolecular contacts. mdpi.com Cl···H contacts also play a major role, accounting for over 20% in both structures, highlighting the importance of interactions with the chloride co-ligands. mdpi.com

| Interaction Type | [Cd(DMPT)Cl₂] (%) | [Zn(DMPT)Cl₂] (%) | Co(BMBIT)₂(H₂O)₄₂·H₂O (%) |

| H···H | 45.5 | 46.6 | 43.5 |

| Cl···H / O···H | 20.9 (Cl···H) | 20.3 (Cl···H) | 27.5 (O···H) |

| O···H / N···H | 9.1 (O···H) | 9.0 (O···H) | 7.9 (N···H) |

| C···H | 8.7 | 7.0 | 14.0 |

| Percentage contribution of major intermolecular contacts from Hirshfeld surface analysis for selected metal complexes. mdpi.commdpi.com |

Computational Modeling of Ligand-Metal Interactions

Computational modeling, particularly through methods like Density Functional Theory (DFT), has become an invaluable tool for elucidating the intricacies of ligand-metal interactions at an electronic level. These theoretical approaches provide deep insights into the coordination behavior of morpholino-triazine ligands, complementing experimental findings and guiding the design of new functional materials.

Theoretical studies on triazine derivatives have been employed to predict their reactivity and the nature of their interactions with metal surfaces. For instance, in the context of corrosion inhibition, DFT calculations have been used to analyze the electronic properties of morpholino-triazine derivatives and their adsorption behavior on steel surfaces. nih.gov

One such study investigated two s-triazine/morpholino-anilino-pyrazole derivatives, demonstrating that computational analysis could successfully predict and explain their inhibitory efficiencies. The research highlighted the importance of the inhibitor's electronic structure, electron density, and the presence of polar functional groups in determining the affinity towards a metal surface. nih.gov The theoretical analysis correctly aligned with experimental results, showing that a derivative with a bromo substituent exhibited superior inhibitory activity due to more favorable adsorption energy. nih.gov

Key parameters calculated in these computational studies include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and the dipole moment (μ). These parameters help in understanding the electron-donating and accepting capabilities of the ligand, which are crucial for the formation of a stable coordination complex with a metal ion.

Detailed research findings from a comparative study on two morpholino-triazine derivatives highlight the predictive power of computational modeling. nih.gov The energy associated with the metal/adsorbate arrangement (dEads/dNi) was calculated to be higher for the more effective inhibitor, indicating stronger adsorption. nih.gov

| Compound | Adsorption Energy (dEads/dNi) (kcal mol⁻¹) | Experimental Inhibition Efficiency (%) |

|---|---|---|

| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine | -371.64 | 97.8 |

| N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine | -380.91 | 98.5 |

The theoretical results often provide an insightful explanation for the preferential order of reactivity and coordination. For example, theoretical studies on the stepwise substitution of 2,4,6-trichloro-1,3,5-triazine with different nucleophiles have successfully predicted the reaction feasibility based on calculated charge distributions. frontiersin.org This underscores the capability of computational methods to rationalize and predict the coordination chemistry of triazine-based ligands.

While specific computational studies focusing exclusively on the metal complexes of this compound are not extensively documented in the reviewed literature, the principles derived from studies on closely related morpholino-triazine derivatives are directly applicable. These computational approaches are pivotal in understanding the structure-property relationships that govern the formation and stability of metal complexes with this class of ligands.

Supramolecular Chemistry and Self Assembly

Role of the 1,3,5-Triazine (B166579) Core in Non-Covalent Interactions

The 1,3,5-triazine ring is a six-membered heterocyclic aromatic ring containing three nitrogen atoms. wikipedia.org This core structure is fundamental to the supramolecular behavior of 2,4,6-Tris(morpholino)-1,3,5-triazine and related compounds. The triazine core's planar geometry and the presence of nitrogen atoms make it an excellent scaffold for a variety of non-covalent interactions, which are the driving forces behind self-assembly. rsc.org

Key non-covalent interactions involving the 1,3,5-triazine core include:

π-π Stacking: The aromatic nature of the triazine ring allows for π-π stacking interactions, where the electron-rich π systems of adjacent triazine rings align. nih.gov This type of interaction is crucial for the formation of ordered, columnar structures in the solid state and in solution. nih.gov

Anion-π and Cation-π Interactions: The electron-deficient nature of the triazine ring allows it to interact favorably with anions (anion-π interactions), while the presence of electron-donating substituents can create an electron-rich face that interacts with cations (cation-π interactions). rsc.orgresearchgate.net

The C3 symmetry of the 1,3,5-triazine core makes it a valuable component in the construction of star-shaped molecules and other symmetrical supramolecular architectures. rsc.orgmdpi.com

Supramolecular Aggregation Properties of Morpholino-Substituted Triazines

The substitution of the 1,3,5-triazine core with morpholino groups significantly influences its aggregation properties. The morpholine (B109124) substituents enhance the solubility of the triazine core in various solvents and introduce additional sites for non-covalent interactions.

Studies have shown that morpholino-substituted triazines can form stable polymeric complexes with metal ions, such as silver(I). In these structures, the triazine derivative can act as a polydentate ligand, bridging metal centers to create extended networks. The morpholine groups, with their oxygen and nitrogen atoms, provide multiple coordination sites.

Furthermore, the presence of morpholine groups can influence the self-assembly process by introducing steric hindrance, which can direct the formation of specific supramolecular architectures. The interplay between the attractive forces of hydrogen bonding and π-π stacking and the repulsive steric interactions of the bulky morpholino groups dictates the final aggregated structure.

Investigation of Hydrogen Bonding and π-π Stacking in Molecular Packing

The molecular packing of this compound and its derivatives in the crystalline state is governed by a combination of hydrogen bonding and π-π stacking interactions. nih.gov X-ray crystallography studies have revealed that the triazine core often adopts a planar geometry, with the morpholine rings oriented perpendicular to the triazine ring.

Hydrogen Bonding: While the primary triazine ring in this compound lacks hydrogen bond donors, intermolecular C-H···O and C-H···N hydrogen bonds involving the morpholino groups and the triazine core can play a significant role in stabilizing the crystal lattice. researchgate.net In derivatives containing other functional groups, more traditional N-H···O or O-H···N hydrogen bonds can dominate the packing arrangement. researchgate.net

π-π Stacking: The planar triazine rings can stack on top of each other, with typical centroid-centroid distances indicating significant π-π interactions. nih.gov These interactions are often responsible for the formation of one-dimensional columns or stacks within the crystal structure. The relative orientation of the stacked rings can vary, leading to different packing motifs such as parallel-displaced or T-shaped arrangements.

The combination of these non-covalent interactions leads to the formation of complex three-dimensional frameworks in the solid state. nih.gov

Design of Triazine-Based Building Blocks for Supramolecular Architectures

The 1,3,5-triazine scaffold is a versatile and widely used building block in supramolecular chemistry for constructing a variety of discrete and polymeric architectures. rsc.orgrsc.org The facile synthesis of substituted triazines, typically through the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), allows for the precise control over the functionality of the final molecule. mdpi.comresearchgate.net

By strategically choosing the substituents, chemists can design triazine-based molecules with specific recognition and self-assembly properties. For instance, attaching groups capable of forming strong and directional hydrogen bonds, like in melamine (B1676169), can lead to the formation of robust supramolecular polymers. rsc.org

The C3 symmetry of the 1,3,5-triazine core makes it an ideal platform for creating star-shaped molecules, which have applications in various fields, including materials science and medicinal chemistry. rsc.org These star-shaped molecules can act as multifunctional connectors in larger supramolecular assemblies.

Formation of Dendrimers and Hyperbranched Polymers from Triazine Precursors

The trifunctional nature of the 1,3,5-triazine core makes it an excellent starting point for the synthesis of dendrimers and hyperbranched polymers. rsc.orgnih.gov Dendrimers are perfectly branched, monodisperse macromolecules with a well-defined structure, while hyperbranched polymers have a more irregular, highly branched three-dimensional structure. rsc.orgnih.gov

Dendrimers: Triazine-based dendrimers can be synthesized through iterative reaction sequences, where successive generations of branching units are added to a central triazine core. nih.govresearchgate.net These dendrimers often feature triazine units at each branching point, leading to a high density of functional groups at the periphery. The synthesis can be either divergent, growing from the core outwards, or convergent, where dendritic wedges (dendrons) are first synthesized and then attached to a central core. mdpi.com

Hyperbranched Polymers: Hyperbranched polymers can be synthesized in a more straightforward one-pot reaction from AB2-type monomers, where 'A' and 'B' are reactive functional groups. frontiersin.orgmdpi.com Triazine derivatives can be designed to act as such monomers. For example, a triazine with one reactive site 'A' and two reactive sites 'B' can undergo self-condensation polymerization to form a hyperbranched polymer. A series of hyperbranched polymers containing a 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine core unit has been synthesized and shown to have good thermal stability. nih.gov

These dendritic and hyperbranched structures have unique properties, such as low viscosity, high solubility, and a large number of terminal functional groups, making them suitable for a wide range of applications. rsc.orgnih.gov

Applications in Materials Science and Polymer Chemistry

Triazine Derivatives as Components in Polymer Systems

The incorporation of the 1,3,5-triazine (B166579) scaffold into polymer systems is a strategy to impart desirable properties such as thermal stability, chemical resistance, and specific functionalities. While the direct use of 2,4,6-Tris(morpholino)-1,3,5-triazine as a primary monomer in large-scale polymer production is not extensively documented, its derivatives and related triazine compounds are significant in the synthesis of specialized polymers and functional materials. The reactivity of the triazine ring and the potential for substitution of the morpholino groups allow for its integration into various polymer architectures.

The functionalization of polymers with triazine moieties is a key method for modifying their surface properties or bulk characteristics. While direct grafting of this compound onto existing polymers is not a common approach, the principles of triazine chemistry are widely applied. For instance, derivatives of this compound, such as 2,4-dichloro-6-morpholino-1,3,5-triazine (B187197), serve as reactive intermediates. chemimpex.com These molecules can act as cross-linking agents in polymer formulations, enhancing the durability and performance of materials like coatings and adhesives. chemimpex.com

The ability of this compound to form complexes with metal ions has been exploited in creating polymeric networks. It can act as a polydentate ligand, bridging metal centers to form coordination polymers. An example is the formation of a polymeric complex with silver(I), [Ag₂L(H₂O)₂(ClO₄)₂]ₙ, where 'L' represents the tris(morpholino)triazine ligand. In this structure, the triazine derivative links silver ions, creating an extended, ordered network. Such materials are of interest for their potential applications in catalysis or as precursors for conductive materials.

Furthermore, the core structure of this compound is utilized in the design of more complex macromolecular structures like dendrimers. Star-shaped triazine dendrimers have been synthesized where the triazine unit acts as a central scaffold. nih.gov Although these examples may involve more complex derivatives, they are built upon the foundational chemistry of tris-substituted triazines. nih.gov

The development of triazine-based monomers is a significant area of research in polymer chemistry, aiming to create polymers with tailored properties. The symmetrical nature and the presence of multiple reactive or functionalizable sites on the 1,3,5-triazine ring make it an attractive core for monomer design. This compound itself, due to the stability of the morpholine-triazine bond under typical polymerization conditions, is not commonly used as a reactive monomer in chain-growth or step-growth polymerization.

However, its precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), is a versatile and widely used monomer for the synthesis of a variety of polymers. The stepwise substitution of the chlorine atoms with different nucleophiles allows for the creation of multifunctional monomers. researchgate.net This approach enables the synthesis of highly structured and functional polymers, including poly(arylene triazine)s and other network polymers. The morpholino groups in this compound can be considered as having "capped" the reactive sites of the triazine core, rendering it more suitable as a stable building block in supramolecular chemistry or as a ligand in coordination polymers rather than a reactive monomer.

Corrosion Inhibition Studies

The protection of metals from corrosion is a critical industrial and scientific challenge. The use of organic molecules as corrosion inhibitors is a common and effective strategy. Triazine derivatives, particularly those containing heteroatoms like nitrogen and oxygen, have shown significant promise in this field.

Derivatives of morpholino-triazine have been evaluated as effective corrosion inhibitors for metals, especially steel in acidic environments. The incorporation of polar heterocyclic substituents like a morpholine (B109124) group into the triazine core has been shown to enhance the corrosion-inhibiting activity. Studies have demonstrated that these compounds can form a protective film on the metal surface, mitigating the corrosive effects of the environment.

Research on s-triazine hybrid molecules incorporating a morpholine group has shown remarkable efficacy in forming a protective layer on stainless steel, with corrosion-inhibiting efficiencies reaching up to 77%. While much of the detailed research focuses on derivatives, this compound itself has been studied for its potential as a corrosion inhibitor, indicating its utility in protecting materials from degradation. lookchem.com The presence of multiple nitrogen and oxygen atoms in the morpholine groups and the triazine ring are believed to play a crucial role in the adsorption of the molecule onto the metal surface.

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine | C-steel | Acidic Solution | 80 ppm | 98.5 | |

| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine | C-steel | Acidic Solution | 100 ppm | 97.8 | |

| s-Triazine hybrid molecules with a morpholine group | AISI 316 Stainless Steel | Acidic Medium | Not Specified | 77 |

Electrochemical techniques are fundamental in characterizing the formation and effectiveness of the protective film formed by corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed methods.

Potentiodynamic polarization studies on morpholino-triazine derivatives have revealed that they can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Some derivatives have been identified as acting predominantly as cathodic-type inhibitors, retarding the hydrogen evolution reaction.

Electrochemical impedance spectroscopy (EIS) measurements provide further insight into the protective properties of the adsorbed inhibitor layer. For morpholino-triazine derivatives, an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) with increasing inhibitor concentration are typically observed. This indicates the formation of a more robust and insulating film on the metal surface, which hinders the charge transfer processes associated with corrosion. The depressed semicircles in Nyquist plots for inhibited systems suggest that the corrosion process is under charge transfer control and that the inhibitor molecules adsorb onto the metal surface.

| Inhibitor System | Technique | Key Finding | Interpretation | Reference |

|---|---|---|---|---|

| s-triazine/morpholino-anilino-pyrazole derivatives | Potentiodynamic Polarization | Acted as cathodic-type corrosion inhibitors. | The inhibitors primarily slow down the hydrogen evolution reaction. | |

| 2,4-dihydrazino-morpholino-1,3,5-triazines | Potentiodynamic Polarization | Acted as mixed-type inhibitors. | The inhibitors suppress both the metal dissolution and hydrogen evolution reactions. | |

| s-triazine/morpholino-anilino-pyrazole derivatives | Electrochemical Impedance Spectroscopy | Increased charge transfer resistance with inhibitor presence. | Formation of a protective insulating layer on the steel surface. |

The mechanism of corrosion inhibition by morpholino-triazine derivatives involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. This adsorption is facilitated by the presence of multiple active centers in the molecule, including the nitrogen and oxygen atoms of the morpholine rings and the nitrogen atoms of the triazine ring. These heteroatoms can donate lone pairs of electrons to the vacant d-orbitals of the metal atoms, leading to the formation of coordinate bonds.

The adsorption process can be described by various adsorption isotherms, such as the Langmuir isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. The mode of interaction can be a combination of physisorption (electrostatic interactions between the charged metal surface and the charged inhibitor molecules) and chemisorption (charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond).

Scanning electron microscopy (SEM) analyses have visually confirmed the protective effect of these inhibitors. Metal surfaces treated with morpholino-triazine derivatives show a significantly smoother morphology compared to untreated surfaces exposed to the corrosive medium, providing direct evidence of the formation of a protective film. The presence of the triazine ring, in conjunction with the morpholine groups, is believed to significantly enhance the rust-preventing characteristics of these compounds.

Photophysical Properties and Applications

The photophysical characteristics of triazine derivatives are central to their application in optoelectronic and energy-related fields. The π-electron-deficient triazine core makes these compounds effective electron acceptors, a property that can be modulated by the substituents. This inherent electronic character is foundational to their use in luminescent materials and photocatalytic systems.

The design of luminescent materials and optical switches often relies on creating molecules with specific energy levels and charge-transport capabilities. Triazine derivatives have proven to be excellent candidates for these applications, particularly as host materials in organic light-emitting diodes (OLEDs). smolecule.comelsevierpure.com The 1,3,5-triazine unit serves as an effective electron-transporting moiety. mdpi.com By combining this acceptor core with electron-donating units, bipolar host materials can be synthesized. These materials facilitate balanced charge injection and transport, leading to highly efficient phosphorescent OLEDs (PhOLEDs). elsevierpure.com

For instance, bipolar host materials designed by linking a dibenzocarbazole (B1207471) donor to a triazine acceptor have demonstrated outstanding performance in green and yellow PhOLEDs. Devices using these triazine-based hosts have achieved external quantum efficiencies exceeding 24%, significantly higher than standard reference devices. elsevierpure.com The compound this compound itself has been identified as a useful host material for phosphorescent dopants in the fabrication of OLEDs, contributing to improved efficiency and operational lifetime. smolecule.com

The concept of an optical switch involves controllably turning a photophysical property, such as luminescence, "on" and "off" in response to an external stimulus like acid, base, or light. nih.govrsc.org This can be achieved by designing molecules where a stimulus induces a structural change that alters the flow of energy or chiral information within the molecule. For example, in some systems, an acid/base reaction can trigger the movement of a luminescent component, activating or deactivating its light emission. nih.govrsc.org While complex mechanically interlocked molecules have demonstrated this principle, the inherent reactivity and electronic nature of the triazine core offer a platform for designing simpler, stimulus-responsive luminescent systems. nih.gov

Triazine-based polymers, particularly graphitic carbon nitride (g-C₃N₄) and covalent triazine frameworks (CTFs), are at the forefront of photocatalysis research. nih.govacs.org These materials possess a conjugated structure rich in nitrogen, which provides abundant active sites, suitable bandgaps for absorbing visible light, and high chemical stability. nih.gov

The photocatalytic efficiency of these triazine-based materials can be significantly enhanced by forming composites with other substances. This strategy aims to improve charge separation and reduce the recombination of photogenerated electron-hole pairs, a major limiting factor in photocatalysis. nih.govnih.gov For example, forming a heterojunction between a CTF and cadmium sulfide (B99878) (CdS) created a composite with much stronger charge transfer capabilities than either component alone. nih.gov Similarly, integrating carbon nanotubes (CNTs) with graphitic carbon nitride via self-assembly results in a hybrid material that not only shows improved photocatalytic activity due to enhanced electron migration but also acts as a stabilizer in emulsion-based reaction systems. mdpi.com These composites have been successfully used to drive chemical reactions like the oxidation of benzyl (B1604629) alcohol and the degradation of environmental pollutants under light irradiation. nih.govmdpi.com

A highly significant application of triazine-based photocatalysts is in solar energy conversion, particularly the production of hydrogen (H₂) from water splitting. acs.org Graphitic carbon nitride, which consists of tri-s-triazine (a triazine-based unit) building blocks, has emerged as a promising metal-free photocatalyst for this purpose. acs.org Researchers have focused on enhancing the crystallinity and structural order of these materials to improve their photocatalytic activity.

Synthesizing crystalline tri-s-triazine-based g-CN using a salt melt method has led to materials with exceptional stability and high rates of hydrogen and oxygen production from water. acs.org In one study, the apparent quantum yield (AQY) for hydrogen production reached a record-breaking 50.7% at 405 nm, highlighting the immense potential of these crystalline covalent tri-s-triazine frameworks for solar energy applications. acs.org The performance of these photocatalysts can be further tuned by modifying the linkers between the triazine units or by controlling the stacking arrangement (e.g., AA vs. AB stacking) of the polymer layers, which affects the bandgap and charge carrier mobility. nih.govacs.org

Beyond hydrogen evolution, two-dimensional covalent triazine frameworks (2D CTFs) are being explored for electrochemical energy storage. rsc.org Their high specific surface area, tunable pores, and excellent electrochemical stability make them promising candidates for use in batteries (lithium-ion, sodium-ion, etc.) and supercapacitors. They can enhance energy and power densities, improve cycling stability, and promote ion transport in these energy storage devices. rsc.org

| Triazine-Based Photocatalyst | Synthesis/Modification Method | Co-catalyst/ Sacrificial Agent | Key Finding/Performance Metric | Source |

|---|---|---|---|---|

| Crystalline tri-s-triazine-based g-CN | Salt melt method with preheated melamine (B1676169) | Phosphate added | Apparent Quantum Yield (AQY) of 50.7% at 405 nm for H₂ evolution. | acs.org |

| Covalent Triazine Framework (CTF-2) | Acid-catalyzed trimerization (biphenylene linker) | Platinum (3 wt%) / TEA/Methanol | Highest H₂ evolution activity in a series of CTFs with varying linker lengths. | acs.org |

| CTF with dibenzo[b,d]thiophene sulfone linkers | Suzuki–Miyaura polycondensation | Platinum (3 wt%) / TEA/Methanol | Among the highest catalytic activities for H₂ evolution in a library of 39 CTFs. | acs.org |

| CTF-AA (AA stacked) | Comparison of stacking phases | Not specified | H₂ evolution rate of 4691.73 μmol g⁻¹ h⁻¹, 37.4% higher than AB-stacked counterpart. | nih.gov |

| Crystalline Carbon Nitride Nanosheets (CCNNSs) | Sonication-centrifugation exfoliation | Aqueous methanol | Apparent Quantum Yield (AQY) of 8.57% at 420 nm. | researchgate.net |

| Poly(triazine imide) (PTI/Li⁺Cl⁻) | Temperature-induced condensation of dicyandiamide | Pt or CoOₓ | Successfully produced H₂ or O₂, respectively, from water. | nih.govresearchgate.net |

Chiral Applications and Separation Technologies

Chiral separation is critical in the pharmaceutical industry, as enantiomers of a drug can have vastly different pharmacological effects. eijppr.com Triazine derivatives have been successfully employed in the development of technologies for separating and analyzing chiral molecules.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating enantiomers. eijppr.comnih.gov The principle involves a chiral selector, which is part of the stationary phase, interacting differently with each enantiomer of a racemic mixture, leading to different retention times and thus separation. eijppr.com

The 1,3,5-triazine ring has been used as a structural component in the design of novel CSPs. nih.gov For example, a polar-embedded stationary phase was created by using 2,4,6-trichloro-1,3,5-triazine as a spacer to link the stationary phase to silica. This triazine-based CSP demonstrated good performance for separating basic compounds and showed high selectivity for certain classes of molecules, proving particularly effective in separating "homologous alkaloids" from natural products. nih.gov The ability to covalently bond these phases to the support material, such as silica, results in durable and versatile columns compatible with a wide range of mobile phases. hplc.eu

Once a chiral separation method is established, it can be used to determine the enantiomeric excess (ee) of a sample. google.com Enantiomeric excess is a measure of the purity of a chiral substance, defined as the absolute difference between the mole fractions of the two enantiomers. wikipedia.org A sample with an ee of 100% is enantiomerically pure, while a racemic mixture has an ee of 0%. wikipedia.org

HPLC methods using triazine-based CSPs are directly applicable to the determination of ee. google.comgoogle.com Furthermore, processes have been developed for the enantiomeric separation of racemic dihydro-1,3,5-triazine derivatives themselves. google.comgoogle.com Techniques like preferential crystallization, where a solution is seeded with a pure enantiomer to selectively crystallize it out of a racemic mixture, have been used. The enantiomeric excess of the resulting crystals and the remaining mother liquor can then be accurately determined by HPLC, often using a specialized chiral column, to validate the separation's effectiveness. google.comgoogle.com

Investigation of Magnetic Properties in Triazine-Based Coordination Polymers

The exploration of magnetic properties within coordination polymers constructed from triazine-based ligands is an area of significant interest in materials science. The structural versatility of the 1,3,5-triazine core, coupled with the potential for diverse functionalization, allows for the design of ligands that can assemble into multi-dimensional networks with intriguing magnetic behaviors. While direct and detailed studies on the magnetic properties of coordination polymers involving This compound are not extensively documented in publicly available research, the broader class of triazine-containing coordination polymers offers insights into the potential magnetic characteristics that could arise from such systems.

Research into analogous systems, particularly those involving transition metals and lanthanides, has demonstrated that triazine ligands can effectively mediate magnetic interactions between metal centers. For instance, studies on coordination polymers formed with the related ligand 2,4,6-tris(2-pyridyl)-s-triazine (tpt) have revealed the formation of polynuclear iron(III) and manganese(II) clusters. nih.gov In these systems, the magnetic properties are dominated by antiferromagnetic coupling between the metal ions within the clusters. nih.gov This behavior is a consequence of the spatial arrangement of the metal centers and the nature of the bridging ligands, which facilitate superexchange interactions.

Furthermore, the goal of achieving high paramagnetic properties in molecular magnetic materials has driven research into trinuclear iron(III) and chromium(III) complexes based on triazine derivatives. researchgate.net The design of these materials focuses on creating structures where the individual magnetic moments of the metal ions can be influenced and controlled through the coordination environment provided by the triazine-based ligands.

In the realm of lanthanide-based coordination polymers, the choice of the organic linker is crucial in determining the resulting magnetic phenomena. Research on lanthanide coordination polymers has shown the emergence of fascinating properties such as field-induced slow magnetic relaxation, a characteristic of single-molecule magnets. nih.gov These behaviors are highly dependent on the crystal field environment of the lanthanide ions, which is dictated by the coordinating atoms of the organic ligand.

Although specific data on coordination polymers of This compound is not available, the existing body of research on related triazine-based coordination polymers suggests that this ligand could potentially form magnetically interesting materials. The nitrogen atoms of the triazine ring and the morpholino groups offer multiple coordination sites for metal ions. The resulting structures could range from discrete polynuclear clusters to extended one-, two-, or three-dimensional networks. The magnetic properties of such materials would be contingent on several factors, including:

The identity of the metal ion (e.g., transition metal or lanthanide).

The coordination geometry around the metal centers.

The bridging mode of the This compound ligand.

The presence of any co-ligands.

Future research focused on the synthesis and characterization of coordination polymers with This compound would be necessary to elucidate their specific magnetic properties. Such studies would likely involve temperature-dependent magnetic susceptibility measurements to determine the nature and strength of the magnetic interactions (ferromagnetic or antiferromagnetic) and field-dependent magnetization studies to probe for phenomena like slow magnetic relaxation.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For molecules like 2,4,6-Tris(morpholino)-1,3,5-triazine, DFT calculations can predict a wide range of properties with high accuracy. These studies typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure and then calculating various electronic descriptors.

Detailed research findings from DFT studies on related triazine derivatives elucidate key molecular features. Calculations can determine optimized bond lengths, bond angles, and dihedral angles, providing a precise picture of the molecular geometry. Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides insight into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Other calculated properties include the electrostatic potential map, which illustrates the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. Mulliken charge analysis can quantify the partial charge on each atom, revealing the effects of the electron-donating morpholino groups on the electron-deficient triazine ring. nih.gov

Table 1: Illustrative Data from DFT Calculations for a Trisubstituted Triazine (Note: This table is an illustrative example of the data typically generated in a DFT study, as specific values for this compound are not available in the cited literature.)

| Parameter | Calculated Value | Unit |

| Total Energy | Value | Hartrees |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

Molecular Dynamics Simulations for Conformational Analysis

The morpholino substituents on the triazine core of this compound are not static; they can rotate around the C-N bonds connecting them to the central ring. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov

For this compound, an MD simulation would involve placing the molecule in a simulated environment (like a box of solvent molecules) and calculating the forces between atoms and the resulting motions based on classical mechanics. By running the simulation for a sufficient duration (from nanoseconds to microseconds), it is possible to explore the molecule's conformational landscape. This analysis reveals the most stable and frequently occurring shapes (conformations) of the molecule, the energy barriers between different conformations, and the flexibility of the morpholino rings. Understanding these dynamics is crucial as the molecule's conformation can significantly influence its ability to interact with other molecules. nih.gov

Table 2: Example Output from a Conformational Analysis (Note: This table provides an example of the kind of data obtained from Molecular Dynamics simulations.)

| Conformational State | Population (%) | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

| Conformer A | Value | 0.00 | Value |

| Conformer B | Value | Value | Value |

| Conformer C | Value | Value | Value |

Advanced Computational Modeling for Intermolecular Interactions

The way this compound interacts with itself (in a crystal) or with other molecules is governed by intermolecular forces. Advanced computational models, often used in conjunction with molecular docking studies, can predict and quantify these interactions. nih.govresearchgate.net Molecular docking is a technique used to predict the preferred orientation of one molecule when bound to a second one, such as a protein receptor, to form a stable complex. researchgate.netnih.gov

For this compound, these interactions would primarily include hydrogen bonding (involving the oxygen and nitrogen atoms of the morpholino groups) and van der Waals forces. Computational models can calculate the binding energy between the molecule and a target, providing a measure of the interaction strength. In studies on related triazine derivatives, molecular docking has been used to understand how these molecules might fit into the active sites of enzymes, which is a key step in drug design and discovery. nih.govresearchgate.net The analysis can identify key amino acid residues that interact with the triazine compound and the nature of these interactions (e.g., hydrogen bonds, π-π stacking with the triazine ring).

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry is instrumental in predicting the reactivity of a molecule and elucidating potential reaction mechanisms. The triazine ring is an electron-withdrawing scaffold, which makes the carbon atoms susceptible to nucleophilic attack. nih.govacs.org

The synthesis of this compound itself proceeds via the nucleophilic substitution of chlorine atoms from a precursor like cyanuric chloride. acs.org Computational models can be used to study this reaction mechanism in detail. By calculating the energy profile of the reaction pathway, chemists can identify transition states and intermediates, and determine the activation energy required for the reaction to proceed. This helps in understanding why the reaction occurs and how conditions might be optimized for better yields. DFT calculations, by revealing the electron density and electrostatic potential, can predict which sites on the molecule are most likely to react. nih.gov

Future Research Directions and Emerging Areas

Exploration of Novel Functionalizations and Derivatizations of the 2,4,6-Tris(morpholino)-1,3,5-triazine Scaffold

The this compound molecule serves as a robust scaffold for the development of a diverse array of new chemical entities. While the parent compound itself has demonstrated utility, the true potential may lie in its derivatives, where the morpholino groups or the triazine core are strategically modified to impart specific functions.

Future research will likely focus on the selective substitution of one or more morpholino groups with other nucleophiles. This would allow for the creation of unsymmetrical triazine derivatives with tailored electronic and steric properties. For instance, the introduction of moieties such as amino acids, peptides, or specific pharmacophores could lead to new compounds with potential biological activities, including anticancer or antimicrobial properties. smolecule.comresearchgate.netnih.gov The synthesis of derivatives containing different heterocyclic systems could also yield novel hybrid molecules with unique photophysical or electrochemical characteristics. nih.gov

Moreover, functionalization is not limited to the substitution of the morpholino groups. The morpholine (B109124) rings themselves can be derivatized. For example, the introduction of functional groups onto the morpholine rings could modulate the solubility, reactivity, and biological interactions of the entire molecule. The exploration of such derivatization strategies could lead to the development of compounds with enhanced performance in various applications.

Research into the synthesis of star-shaped molecules with a 1,3,5-triazine (B166579) core has already shown promise in creating compounds for optoelectronics and supramolecular chemistry. nih.gov Applying these synthetic strategies to the this compound scaffold could generate novel materials with interesting photoluminescent and self-organizing properties. rsc.org

Integration of this compound into Multifunctional Materials

The inherent properties of this compound, such as its thermal stability and coordination ability, make it an attractive building block for the creation of advanced multifunctional materials. Future investigations are expected to focus on incorporating this triazine derivative into various material architectures to harness its unique attributes.

One promising area is the development of novel polymers and dendrimers. The trifunctional nature of the parent triazine structure, derived from cyanuric chloride, allows for its use as a core molecule in the construction of hyperbranched polymers and star-shaped molecules. researchgate.net By integrating this compound into these macromolecular structures, it may be possible to create materials with tailored properties for applications in organic light-emitting diodes (OLEDs), nonlinear optics, and data storage. rsc.org